Betamethasone 21-Propionate

Vue d'ensemble

Description

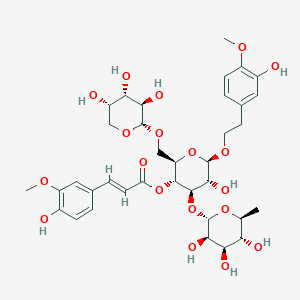

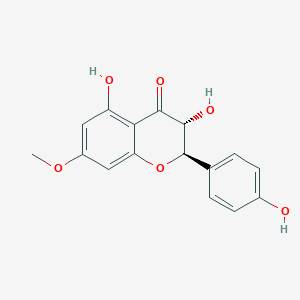

Betamethasone 21-Propionate is a synthetic adrenocorticosteroid for dermatologic use . It is a glucocorticoid and a degradation product of Betamethasone . It has a molecular formula of C25H33FO6 and a molecular weight of 448.52 .

Molecular Structure Analysis

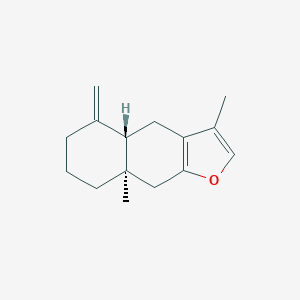

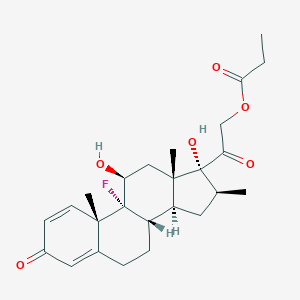

The molecular structure of Betamethasone 21-Propionate is complex, with multiple rings and functional groups . The InChI representation of its structure is1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 . Chemical Reactions Analysis

Betamethasone 21-Propionate is a degradation product of Betamethasone . There are colorimetric methods for detecting corticosteroids like Betamethasone, which involve reactions with chromophore reagents .Physical And Chemical Properties Analysis

Betamethasone 21-Propionate has a molecular weight of 448.52 . Its melting point is 223-226°C, and it has a predicted boiling point of 588.7±50.0 °C and a predicted density of 1.28±0.1 g/cm3 .Applications De Recherche Scientifique

Betamethasone and its derivatives, including Betamethasone 21-Propionate, exhibit strong anti-inflammatory effects, particularly in endotoxin-induced uveitis in rats. They inhibit cell infiltration and interleukin-8 release in a dose-dependent manner (F. Tsuji et al., 1997).

Undeclared Betamethasone Propionate, which includes the 21-Propionate form, has been detected in cosmetic products. This emphasizes the need for careful monitoring and regulation of ingredients in consumer products (J. P. Lee et al., 2009).

The release of Betamethasone derivatives from ointments, including the 21-Propionate variant, has been studied in vivo and in vitro, showing the importance of formulation in determining the efficacy and safety of topical steroid treatments (M. Busse et al., 1969).

Novel 12β-substituted analogs of Betamethasone, including the 21-Propionate derivative, have been synthesized for their anti-inflammatory activity, highlighting the ongoing development of more effective and safer corticosteroid treatments (M. Avery et al., 1990).

Betamethasone 17-Propionate and Betamethasone affect the hypothalamo-pituitary-adrenal cortex axis in rats, indicating the systemic impacts of these compounds and the need for understanding their broader physiological effects (M. Nakano et al., 1980).

Betamethasone 17,21-Dipropionate inhibits the glycogenic action of cortisol and insulin in fetal rat liver, demonstrating the complex interactions of this steroid with metabolic processes (Y. Mizushima, 1979).

Mécanisme D'action

Target of Action

Betamethasone 21-Propionate, a prodrug of Betamethasone, primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation.

Mode of Action

Betamethasone 21-Propionate is rapidly de-esterified, allowing Betamethasone to act as an agonist of the glucocorticoid receptor . This interaction results in a decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

Betamethasone 21-Propionate affects several biochemical pathways. It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor, and reduced production of interleukins, TNF-α, GM-CSF . Additionally, it stimulates specific genes and cellular pathways controlling cell proliferation and extracellular matrix remodeling .

Pharmacokinetics

The metabolism of Betamethasone yields 6 metabolites. The metabolic processes include 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain . Betamethasone valerate binds to serum albumin and corticosteroid-binding globulin .

Result of Action

The molecular and cellular effects of Betamethasone 21-Propionate’s action are primarily anti-inflammatory and immunosuppressive. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes, fibroblasts, reverses capillary permeability, and lysosomal stabilization at the cellular level to prevent or control inflammation .

Action Environment

The action, efficacy, and stability of Betamethasone 21-Propionate can be influenced by environmental factors such as pH, media, phosphate concentration, and ionic strength . For instance, the formation of betamethasone-17-propionate increases with pH whereas the formation of betamethasone-21-propionate and betamethasone alcohol decreases with pH in the pH range 2.5-7.5 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINSFFSOAHJII-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226784 | |

| Record name | Betamethasone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75883-07-7 | |

| Record name | Betamethasone 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075883077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75883-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Z2P0I3WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the major degradation products of Betamethasone Dipropionate and under what conditions are they formed?

A1: Betamethasone Dipropionate can degrade into several products, with the major ones being Betamethasone 17-Propionate, Betamethasone 21-Propionate, and Betamethasone alcohol. These degradation products are formed under both thermal and photochemical conditions. [, ] Thermal degradation occurs at elevated temperatures (e.g., 40°C) and is influenced by pH, media, phosphate concentration, and ionic strength. [] Photodegradation, on the other hand, occurs upon exposure to UV radiation (300-400 nm) and can happen in both aqueous and organic solvents. []

Q2: How does the pH of the environment affect the stability of Betamethasone Dipropionate and Betamethasone Valerate?

A2: Both Betamethasone Dipropionate and Betamethasone Valerate exhibit pH-dependent stability. Betamethasone Valerate shows maximum stability in a slightly acidic environment, specifically at a pH of 4-5. [] Similarly, Betamethasone Dipropionate demonstrates maximum stability within a slightly acidic pH range of 3.5-4.5. [] This suggests that acidic conditions could be favorable for formulating these compounds to enhance their shelf-life.

Q3: Can you describe a validated analytical method used for quantifying Betamethasone Dipropionate and its related substances in topical formulations?

A3: A gradient reversed-phase High-Performance Liquid Chromatography (HPLC) method has been validated for quantifying Betamethasone Dipropionate, its related substances, and degradation products. [] This method utilizes an Altima C18 column with a specific mobile phase composition and gradient elution program. The detection is performed at a wavelength of 240 nm. This validated method demonstrates excellent sensitivity, specificity, linearity, accuracy, precision, and stability-indicating capabilities. []

Q4: What are the potential applications of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) in the context of Betamethasone research?

A4: LC-ESI-MS/MS has been employed to analyze urine samples for the presence of Betamethasone and its potential metabolites, including Betamethasone 17-Propionate, after the topical application of Betamethasone Dipropionate ointment. [] This technique is particularly useful for identifying and quantifying low concentrations of drugs and their metabolites in complex biological matrices, enabling excretion studies and doping control analyses.

Q5: Are there any strategies to improve the photostability of Betamethasone esters in topical formulations?

A5: Research suggests that incorporating compounds like vanillin, butyl hydroxytoluene, and titanium dioxide into cream and gel formulations can enhance the photostability of Betamethasone esters. [] These compounds act either by absorbing UV radiation (spectral overlay) or by scattering light, thereby minimizing the amount of UV light that reaches the Betamethasone esters and reducing their photodegradation. Titanium dioxide, in particular, has shown significant promise in photostabilization efforts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.